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Introduction

CBT-1®, also known as Tetrandrine, is a bisbenzylisoquinoline alkaloid derived from the root of
the Chinese herb Stephania tetrandra. It has garnered significant interest in oncology for its
role as a potent inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a key
transporter involved in multidrug resistance in cancer cells. This technical guide provides a
comprehensive overview of the available pharmacokinetic properties of CBT-1, drawing from
preclinical and clinical studies to inform further research and development. A notable
characteristic of CBT-1 is its minimal impact on the pharmacokinetics of co-administered
chemotherapeutic agents, making it an attractive candidate for combination therapies.[1]

Pharmacokinetic Profile of CBT-1 (Tetrandrine)

While detailed human pharmacokinetic data for CBT-1 is limited in publicly available literature,
preclinical studies in animal models provide valuable insights into its absorption, distribution,
metabolism, and excretion (ADME) properties.

Preclinical Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of tetrandrine in Sprague
Dawley rats following a single oral administration.
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Parameter Value Unit
Administration Route Oral -
Dose 50 mg/kg
Cmax (Maximum
) 0.25+0.08 pg/mL
Concentration)
Tmax (Time to Cmax) 2005 hours
AUC(0-t) (Area Under the
1.25+0.32 pg-h/mL
Curve, 0 to last measurement)
AUC(0-) (Area Under the
oo 1.42 +0.36 pg-h/mL
Curve, 0 to infinity)
t1/2 (Half-life) 45+1.2 hours
CL/F (Apparent Clearance) 36.4+85 L/h/kg
Vd/F (Apparent Volume of
235.7 +55.8 L/kg

Distribution)

Data from a study in Sprague Dawley rats.

Key ADME Characteristics

Absorption: Tetrandrine exhibits limited absorption from the gastrointestinal tract following
oral administration. It has poor water solubility, which may contribute to its limited absorption.

Distribution: The compound has a large apparent volume of distribution, suggesting
extensive tissue distribution. It is highly bound to plasma proteins, with a binding rate of
99.7% in humans. In rats, higher concentrations of tetrandrine have been observed in the
kidney, liver, adrenal glands, lungs, and brain compared to blood.

Metabolism: The primary route of clearance for tetrandrine is through hepatic metabolism.
One of the identified metabolites is demethylated tetrandrine.

Excretion: The majority of the drug is eliminated via the kidneys, with a smaller fraction being
excreted through the bile.
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Clinical Trials and Experimental Protocols

CBT-1 has been evaluated in clinical trials as a modulator of multidrug resistance in

combination with standard chemotherapeutic agents. Below are the methodologies for two key

studies.

Phase | Study of CBT-1 with Doxorubicin

Objective: To determine the maximum tolerated dose (MTD) of CBT-1 when administered
with doxorubicin in patients with advanced cancer.[1]

Study Design: An escalating dose Phase | clinical trial.[1]

Patient Population: Patients with advanced cancer.[1]

Treatment Regimen:

o CBT-1 was administered orally at doses ranging from 200 mg/m2 to 600 mg/mz2.[1]
o CBT-1 was given for seven consecutive days.[1]

o Doxorubicin was administered intravenously at a dose of 60 mg/m2 on day 6 of the CBT-1
treatment cycle.[1]

Pharmacokinetic Analysis: Pharmacokinetic determinations were conducted on a subset of
patients to assess if CBT-1 altered the pharmacokinetics of doxorubicin.[1]

Pharmacodynamic Study of CBT-1 with Paclitaxel

Objective: To evaluate the effect of CBT-1 on P-glycoprotein efflux in normal human cells
and tissues.

Study Design: A pharmacodynamic clinical trial.
Patient Population: Patients with solid tumors.
Treatment Regimen:

o CBT-1 was administered orally at a dose of 500 mg/mz for seven consecutive days.
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o A 3-hour intravenous infusion of paclitaxel at a dose of 135 mg/m? was administered on
day 6 of the CBT-1 treatment cycle.

e Pharmacodynamic Assessment:

o Peripheral blood mononuclear cells (PBMCs) were collected before CBT-1 administration
and on day 6 prior to the paclitaxel infusion to assess rhodamine efflux.

o 99mTc-sestamibi imaging was performed on the same schedule to measure P-gp-
mediated efflux in tissues like the liver. The area under the concentration-time curve from
0-3 hours (AUCO0-3) was determined for 99mTc-sestamibi.
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Caption: Mechanism of CBT-1 in overcoming P-gp mediated multidrug resistance.

Experimental Workflow for a Pharmacokinetic Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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